4-[2-(3-Bromophenoxy)ethyl]morpholine
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Overview
Description
4-[2-(3-Bromophenoxy)ethyl]morpholine is an organic compound with the chemical formula C13H16BrNO2. It appears as a white to pale yellow solid and is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its analgesic and sedative effects and is primarily used as a precursor or intermediate in the synthesis of other drugs, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[2-(3-Bromophenoxy)ethyl]morpholine involves the following steps:
Formation of Potassium Salt of 3-Bromophenol: 3-Bromophenol is reacted with potassium hydroxide in ethanol to obtain the potassium salt of 3-bromophenol.
Reaction with Morpholine: The potassium salt of 3-bromophenol is then reacted with morpholine in dimethylformamide to generate this compound.
Purification: The reaction mixture is purified and crystallized to yield the pure product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Bromophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenoxyethylmorpholine derivatives.
Oxidation: Oxidized products may include phenolic derivatives.
Reduction: Reduced products may include dehalogenated compounds.
Hydrolysis: Hydrolysis can yield phenol and morpholine derivatives.
Scientific Research Applications
4-[2-(3-Bromophenoxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including analgesic and sedative effects.
Medicine: Utilized in the development of pharmaceutical drugs, such as timolol.
Industry: Employed in the production of specialty chemicals and as a research reagent.
Mechanism of Action
The mechanism of action of 4-[2-(3-Bromophenoxy)ethyl]morpholine involves its interaction with specific molecular targets in the body. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[2-(3-Bromophenoxy)ethyl]morpholine can be compared with other similar compounds, such as:
- 4-[2-(2-Bromophenoxy)ethyl]morpholine
- 4-[2-(4-Bromophenoxy)ethyl]morpholine
- 4-[2-(3-Chlorophenoxy)ethyl]morpholine
These compounds share structural similarities but differ in the position or type of halogen substituent on the phenyl ring. The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
4-[2-(3-Bromophenoxy)ethyl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the meta position of the phenoxy group, which influences its chemical properties and biological interactions. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where the phenoxide ion interacts with electrophilic centers. This process allows for the formation of various derivatives that can exhibit differing biological activities based on their structural modifications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects. The bromine atom in the structure enhances its reactivity, allowing it to participate in halogen bonding, which is crucial for binding to biological targets.
Biological Activities
Research indicates that this compound may possess several pharmacological activities:
- Analgesic Effects : Preliminary studies suggest potential analgesic properties, indicating its usefulness in pain management.
- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects, with some derivatives showing higher activity than standard drugs . The integration of morpholine into the benzophenone moiety has been linked to enhanced anti-inflammatory activity.
- Anticonvulsant Activity : Some derivatives have been explored for their anticonvulsant properties, although further optimization is needed to enhance potency.
Comparative Analysis
A comparative analysis with similar compounds reveals how variations in substitution patterns affect biological activity:
Compound Name | Bromine Position | Notable Activity |
---|---|---|
This compound | Meta | Potential analgesic and anti-inflammatory activity |
4-[2-(2-Bromophenoxy)ethyl]morpholine | Ortho | Different reactivity and potential applications |
4-[2-(4-Bromophenoxy)ethyl]morpholine | Para | Similar structure, varied biological interactions |
Case Studies
- Anti-inflammatory Study : In a study evaluating various morpholine derivatives, compounds similar to this compound exhibited anti-inflammatory effects in carrageenan-induced paw edema tests in rats. Some derivatives showed inhibition rates between 29.5% and 58.7%, indicating significant potential for therapeutic applications .
- Cytotoxicity Evaluation : Research on structurally related compounds has revealed promising cytotoxic effects against cancer cell lines. For instance, certain derivatives exhibited IC50 values in the micromolar range against MCF-7 and HCT-116 cancer cells, suggesting potential as anticancer agents .
Properties
IUPAC Name |
4-[2-(3-bromophenoxy)ethyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKFMBAOEVINLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355502 |
Source
|
Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435283-95-7 |
Source
|
Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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